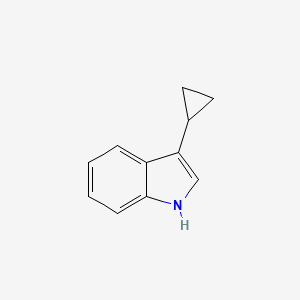![molecular formula C27H37N2+ B8694048 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is a compound known for its role as a ligand in organometallic chemistry. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained popularity due to its stability and ability to form strong bonds with metals. This compound is often used in the synthesis of various metal complexes, which are valuable in catalysis and other chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde and ammonium chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Metal salts like palladium acetate or copper chloride are often used in the formation of metal complexes.
Major Products
Oxidation: Imidazolium salts.
Reduction: Imidazolidines.
Substitution: Metal complexes, such as palladium or copper complexes.
Aplicaciones Científicas De Investigación
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium exerts its effects is primarily through its role as a ligand. It forms strong bonds with metal centers, stabilizing them and enhancing their reactivity. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes that facilitate various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is unique due to its bulky substituents, which provide steric protection to the metal center, enhancing the stability and reactivity of the resulting metal complexes. This makes it particularly valuable in catalysis, where stability and reactivity are crucial .
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-21H,1-8H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHZFXQNDHKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
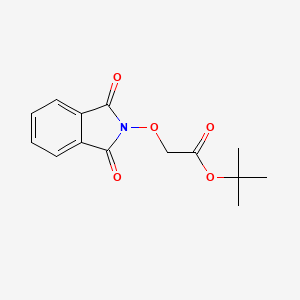
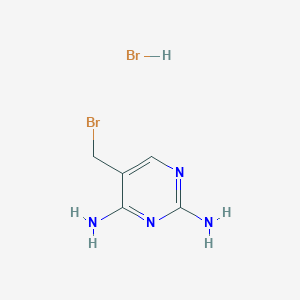

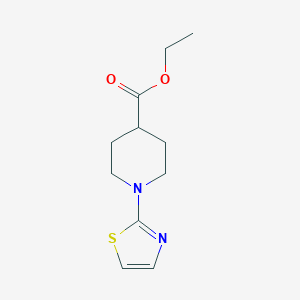
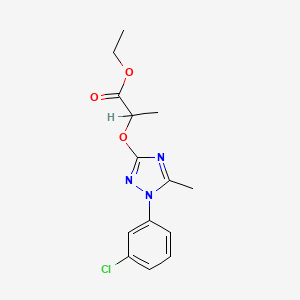
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)





